Technical Guide: Chemical Structure & Functional Characterization of Teicoplanin A2-5
Technical Guide: Chemical Structure & Functional Characterization of Teicoplanin A2-5
[1][2][3]
Executive Summary
Teicoplanin A2-5 (Synonyms: Teichomycin A2-5, Component 5) is the most hydrophobic and typically the highest molecular weight major congener within the teicoplanin complex produced by Actinoplanes teichomyceticus.[1][2][3] It is a lipoglycopeptide antibiotic that shares a conserved heptapeptide aglycone core with other teicoplanin factors but is distinguished by a specific fatty acid side chain: 9-methyldecanoic acid (iso-C11) attached to the glucosamine moiety.[1][2][3]
This structural feature significantly enhances its membrane-anchoring capability compared to vancomycin, resulting in superior potency against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3]
Structural Anatomy of Teicoplanin A2-5
The chemical architecture of Teicoplanin A2-5 is a hierarchical assembly of a rigid peptide scaffold, specific glycosylation patterns, and a critical lipid tail.[1][2][3]
The Heptapeptide Aglycone (Scaffold)
The core is a linear heptapeptide (Amino Acids 1–7) cross-linked by oxidative phenol coupling to form a rigid, cup-shaped binding pocket.[1][2][3]
-
AA1:
-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
AA2:
-Hydroxytyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Ht)[2][3] -
AA3:
-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
AA4:
-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
AA5:
-Hydroxyphenylglycine (Hpg)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
AA6:
-Hydroxytyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Ht)[2][3]
Key Structural Feature: The backbone is cross-linked via ether bonds (AA1–AA3, AA2–AA4, AA4–AA6) and a C-C bond (AA5–AA7), creating the rigid conformation necessary to bind the D-Ala-D-Ala target.[1][2][3]
Glycosylation Pattern
Three sugar moieties are attached to this backbone, increasing solubility and defining the "A2" class:
- -D-Mannose: Attached to AA7 (Dpg).
-
N-acetyl-
-D-glucosamine (GlcNAc): Attached to AA6.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
N-acyl-
-D-glucosamine: Attached to AA4. This is the attachment point for the distinguishing lipid tail.[2][3]
The Defining Lipid Tail (A2-5 Specificity)
The differentiator of Teicoplanin A2-5 from other congeners (A2-1 through A2-4) is the acyl group linked to the amine of the glucosamine on AA4.[1][2][3]
-
Identity: (Z)-4-decenoic acid (A2-1), 8-methylnonanoic acid (A2-2), etc.[1][2][3]
-
A2-5 Specific Identity: 9-methyldecanoic acid (iso-C11 fatty acid).[1][2][3]
-
Function: This aliphatic chain inserts into the bacterial cell membrane, localizing the antibiotic at the site of peptidoglycan synthesis.[2][3]
Structural Hierarchy Diagram
Figure 1: Hierarchical chemical assembly of Teicoplanin A2-5, highlighting the specific lipid tail attachment.[1][2][3]
Physicochemical Profile
The following data characterizes purified Teicoplanin A2-5.
| Property | Value / Description |
| IUPAC Name | Ristomycin A aglycone, 34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(9-methyl-1-oxodecyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl- |
| Molecular Formula | |
| Molecular Weight | 1893.7 g/mol |
| Monoisotopic Mass | 1891.57 Da |
| Appearance | White to light-yellow amorphous powder |
| Solubility | Soluble in water (>50 mg/mL at pH >7), DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |
| pKa Values | ~3.0 (Carboxyl), ~7.0 (Phenolic), ~9.0 (Amine) |
| UV Absorption | |
| Specific Rotation |
Mechanistic Biochemistry & SAR
The structural features of Teicoplanin A2-5 directly dictate its mechanism of action, which operates via a "Targeting and Anchoring" model.[2][3]
Binding Pocket (The "Warhead")
The heptapeptide core forms a hydrogen-bond network that specifically recognizes the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II).[1][2][3]
-
Mechanism: Five hydrogen bonds lock the D-Ala-D-Ala substrate into the antibiotic's cleft.[1][2][3]
-
Result: Steric hindrance prevents Transglycosylases (TG) and Transpeptidases (TP) from polymerizing the cell wall, leading to cell lysis.[1][2][3]
Membrane Anchoring (The "Anchor")
The 9-methyldecanoic acid tail of A2-5 is critical for its enhanced activity compared to vancomycin.[1][2][3]
-
Lipophilicity: The iso-C11 tail inserts into the bacterial cytoplasmic membrane.[1][2]
-
Effect: This increases the local concentration of the antibiotic near the Lipid II targets and reduces the dissociation rate (
), effectively "trapping" the antibiotic at the site of action.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Dimerization: Unlike vancomycin, teicoplanin A2-5 does not strongly dimerize in solution but can form surface-associated oligomers that enhance cooperative binding.[1][2][3]
Figure 2: Mechanism of Action showing the dual role of the lipid anchor and the peptide binding pocket.[1][2][3]
Isolation & Characterization Protocols
For researchers isolating A2-5 from the commercial complex or fermentation broth, the following protocols ensure purity and identification.
Analytical HPLC Protocol
Separation of A2-5 from other congeners (A2-1 to A2-4) requires a gradient capable of resolving based on hydrophobicity (A2-5 is the most hydrophobic).[1][2][3]
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[1][2][3]
-
Mobile Phase A: 0.2% Ammonium Formate in Water (pH 6.0).[1][2][3]
-
Gradient:
-
Expected Retention: A2-5 will elute last among the A2 complex components due to its longer/branched aliphatic chain.[1][2]
Mass Spectrometry Verification
-
Diagnostic Ion:
atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[2][3] -
Doubly Charged:
atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[2][3] -
Isotopic Pattern: Distinctive chlorine pattern due to two Cl atoms (Cl-35/Cl-37 ratio).[1][2][3]
NMR Characterization (600 MHz, DMSO-d6)
Key signals to confirm the A2-5 structure:
-
Fatty Acid Methyls: Doublet at
ppm (terminal isopropyl group of the iso-C11 chain).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Fatty Acid Methylene: Multiplet at
ppm (bulk methylene protons).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Anomeric Protons: Three distinct doublets between
ppm corresponding to the three sugar residues.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Aromatic Protons: Signals between
ppm representing the heptapeptide aromatic rings.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
PubChem. (2025).[1][2][3] Teicoplanin A2-5 (CID 16129712).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]
-
Bernardi, A., et al. (1984).[1][2][3] "Chemistry of the teicoplanins." The Journal of Antibiotics, 37(12).[1][2][3] (Primary source for structural elucidation of the A2 complex).[1][2][3]
-
Barna, J. C., & Williams, D. H. (1984).[1][2][3] "The structure and mode of action of glycopeptide antibiotics of the vancomycin group." Annual Review of Microbiology, 38, 339-357.[1][2][3] [Link]
-
Malabarba, A., et al. (1984).[1][2][3] "Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov.[2][3][5][6] sp. VI. Chemical degradation: structure determination of the aglycone." The Journal of Antibiotics, 37(9), 988-999.[2][3]
-
DrugBank. (2025).[1][2][3] Teicoplanin (DB06149). [Link][1][2][3]
-
Jung, H. M., et al. (2009).[1][2][3] "Identification of Teicoplanin A2-1 to A2-5 by LC-MS/MS." Journal of Microbiology and Biotechnology, 19(4).[1][2][3] (Source for MS/HPLC protocols).
Sources
- 1. Teicoplanin A2-5 | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teicoplanin - Wikipedia [en.wikipedia.org]
- 3. Teicoplanin-A2-5 | C89H99Cl2N9O33 | CID 16129712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teicoplanin A2-5 | 91032-38-1 [amp.chemicalbook.com]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
